molecular formula C24H31N3O6 B15073793 (1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide

(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide

Cat. No.: B15073793
M. Wt: 457.5 g/mol
InChI Key: TXRBKTXDEJWTOO-HHSPJAECSA-N
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Description

The compound (1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclic structure, which includes a 3-azabicyclo[3.1.0]hexane core, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 3-azabicyclo[3.1.0]hexane core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-methoxyphenoxy group: This step involves the reaction of the intermediate with 4-methoxyphenol under specific conditions to form the desired ether linkage.

    Acetylation and subsequent functional group modifications: The acetyl group is introduced using acetic anhydride or acetyl chloride, followed by further functional group modifications to achieve the final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the 3-azabicyclo[3.1.0]hexane core.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5S)-3-[2-(4-hydroxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
  • (1R,2S,5S)-3-[2-(4-chlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide

Uniqueness

The presence of the 4-methoxyphenoxy group in the compound provides unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C24H31N3O6

Molecular Weight

457.5 g/mol

IUPAC Name

(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C24H31N3O6/c1-24(2)18-11-27(19(29)13-33-17-6-4-16(32-3)5-7-17)21(20(18)24)23(31)26-15(12-28)10-14-8-9-25-22(14)30/h4-7,12,14-15,18,20-21H,8-11,13H2,1-3H3,(H,25,30)(H,26,31)/t14-,15-,18-,20-,21-/m0/s1

InChI Key

TXRBKTXDEJWTOO-HHSPJAECSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)COC3=CC=C(C=C3)OC)C(=O)N[C@@H](C[C@@H]4CCNC4=O)C=O)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)COC3=CC=C(C=C3)OC)C(=O)NC(CC4CCNC4=O)C=O)C

Origin of Product

United States

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